4-Acetoxyethylmethyltryptamine

Description

Contextualization within Tryptamine (B22526) Chemistry and Pharmacology

Substituted tryptamines are a class of organic compounds derived from the core tryptamine structure. iiab.mewikipedia.org This structure consists of an indole (B1671886) ring attached to an amino group via an ethyl sidechain. iiab.mewikipedia.org Variations in the substituents on the indole ring, the ethyl sidechain, or the amino group give rise to a vast array of compounds with diverse pharmacological profiles. iiab.me Naturally occurring tryptamines, such as the neurotransmitter serotonin (B10506) and the hormone melatonin, play crucial roles in human physiology. iiab.me

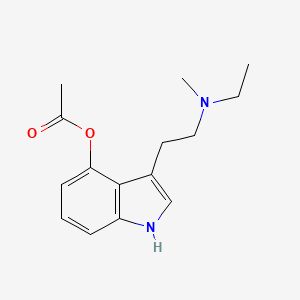

4-Acetoxyethylmethyltryptamine is structurally defined as the acetate (B1210297) ester of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET). wikipedia.org It is a homolog of the more widely studied 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT). wikipedia.orgmdpi.com The key structural feature of this compound is the acetoxy group at the 4-position of the indole ring and the asymmetrical N-substitution with both a methyl and an ethyl group on the terminal amine.

From a pharmacological standpoint, 4-acetoxy tryptamines are generally considered to be prodrugs of their corresponding 4-hydroxy analogs. nih.govnih.gov It is hypothesized that in vivo, the acetoxy group is rapidly hydrolyzed by esterase enzymes to yield the pharmacologically active 4-hydroxy compound. wikipedia.org In the case of this compound, it is expected to be metabolized into 4-HO-MET. wikipedia.orgknowdrugs.app The primary mechanism of action for these psychedelic tryptamines is believed to be their agonist activity at serotonin receptors, particularly the 5-HT2A receptor. nih.govnih.gov

Historical Perspectives on Substituted Tryptamines Research

The scientific exploration of substituted tryptamines has a rich history dating back to the mid-20th century. Following the isolation and synthesis of psilocybin and its active metabolite psilocin (4-hydroxy-N,N-dimethyltryptamine) by Albert Hofmann in 1957, a significant interest in creating and studying synthetic analogs emerged. nih.gov Hofmann himself synthesized 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) and its phosphoryl-oxy analog. nih.gov

The concept of using an acetoxy group as a more stable and synthetically accessible alternative to the phosphate (B84403) group of psilocybin was patented by Hofmann in 1963 for 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT). nih.govwikipedia.org Later, in 1999, David E. Nichols and his colleagues published an improved synthesis for 4-AcO-DMT, proposing it as a viable and more economical substitute for psilocybin in research settings. wikipedia.orgresearchgate.net This work further opened the door for the synthesis and investigation of other 4-acetoxy tryptamines.

While the foundational research was laid decades ago, the appearance of many 4-substituted tryptamines, including this compound, as research chemicals is a more recent phenomenon, largely driven by their availability through online vendors. wikipedia.orgnih.gov This has led to a renewed interest in their pharmacological and toxicological properties within the scientific community. nih.gov

Current Research Landscape of this compound Analogs

Recent academic research has focused on understanding the structure-activity relationships (SAR) of 4-substituted tryptamines, including a variety of 4-acetoxy analogs. These studies aim to elucidate how modifications to the N-alkyl substituents and the 4-position substituent affect receptor binding, functional activity, and in vivo effects.

A 2020 study published in ACS Pharmacology & Translational Science investigated a series of 17 different 4-substituted tryptamines, including 4-acetoxy compounds with both symmetrical and asymmetrical N,N-dialkyl groups. acs.org The research provided valuable in vitro and in vivo data.

In Vitro Findings:

Receptor Binding and Functional Activity: The study assessed the functional activity of these compounds at human and mouse 5-HT2A, 5-HT2B, and 5-HT2C receptors using calcium mobilization assays. nih.govacs.org It was found that O-acetylation of the 4-hydroxy group generally reduced the in vitro potency at the 5-HT2A receptor by approximately 10- to 20-fold, without significantly altering the agonist efficacy. nih.govnih.gov Many of the tested 4-acetoxy compounds, including analogs of this compound, acted as full or partial agonists at the 5-HT2 subtypes. nih.gov

Structure-Activity Relationships: Research has shown that the nature of the N-alkyl substituents plays a crucial role in the pharmacological profile. For instance, tryptamines with bulkier N-alkyl groups sometimes exhibit lower potency at 5-HT2C receptors and higher efficacy at 5-HT2B receptors. nih.gov

In Vivo Findings:

Head-Twitch Response (HTR) in Mice: The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered a predictive measure of psychedelic-like activity in humans. nih.govacs.org Studies have demonstrated that despite the reduced in vitro potency of 4-acetoxy tryptamines, they induce head-twitches in mice with potencies similar to their 4-hydroxy counterparts. nih.govnih.govacs.org This supports the hypothesis that they are rapidly deacetylated in vivo to the more active 4-hydroxy form. nih.govnih.gov The time course of the HTR was also found to be similar between the 4-acetoxy and 4-hydroxy analogs. acs.org

A 2022 study in Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor... provided further insights into the receptor binding profiles of a panel of 21 substituted tryptamines, including this compound (4-AcO-MET). nih.gov This research confirmed that many 4-substituted tryptamines, including 4-AcO-MET, have a high affinity for the 5-HT2A receptor. nih.gov Notably, 4-AcO-MET was among the compounds that exhibited an efficacy at the 5-HT2A receptor comparable to that of DMT. nih.gov

The synthesis of various analogs, such as 4-acetoxy-N,N-dimethyl-N-ethyltryptammonium (4-AcO-DMET), has also been reported, allowing for a more detailed exploration of the SAR of these quaternary tryptammonium salts. acs.orgnih.gov These studies have revealed that modifications to the quaternary ammonium (B1175870) group can significantly impact receptor affinity and selectivity. acs.orgnih.gov

The current body of research underscores the importance of continued investigation into the pharmacology of this compound and its analogs to better understand their mechanisms of action and potential applications. The interactive data tables below summarize key information on the compounds mentioned in this article.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-4-17(3)9-8-12-10-16-13-6-5-7-14(15(12)13)19-11(2)18/h5-7,10,16H,4,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDKHOOGGJRLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029955 | |

| Record name | 4-Acetoxyethylmethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445751-40-5 | |

| Record name | 1H-Indol-4-ol, 3-[2-(ethylmethylamino)ethyl]-, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445751-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxyethylmethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445751405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetoxyethylmethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETOXYETHYLMETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCJ17NV1P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies

Established Synthetic Pathways for Tryptamine (B22526) Derivatives

The synthesis of tryptamine derivatives is a well-established field in organic chemistry, owing to the importance of this scaffold as a precursor to numerous natural alkaloids and pharmaceutically significant molecules. mdpi.comnih.gov Tryptamine itself is frequently utilized as a chemical building block in the total synthesis of these complex compounds. nih.gov

Classic synthetic strategies often begin with a substituted indole (B1671886) as the starting material. researchgate.net One of the foundational methods for preparing substituted tryptamines is the Speeter–Anthony tryptamine synthesis. This pathway is widely employed and can be adapted for various analogues, including those with substitutions on the amine. A common approach involves a Friedel-Crafts acylation of a protected 4-hydroxyindole, followed by subsequent reactions to build the ethylamine (B1201723) side chain and introduce the desired N-alkyl groups.

Another prevalent method is the direct, one-pot reductive alkylation of indoles. acs.org This approach allows for the efficient synthesis of tryptamine derivatives from indoles and N-protected aminoethyl acetals in the presence of reagents like triethylsilane (TES) and trifluoroacetic acid (TFA). acs.org This convergent and versatile method is valued for its use of relatively safe and inexpensive reagents and its operation under mild conditions. researchgate.netacs.org Other synthetic routes include the Vilsmeier-Haack formylation at the C3 position of the indole ring. researchgate.net

These established pathways provide a robust toolbox for chemists to create a wide diversity of tryptamine analogues by varying the substituents on the indole ring and the amino group. mdpi.com

Specific Synthetic Approaches to 4-Acetoxyethylmethyltryptamine

This compound (4-AcO-MET) is a synthetic tryptamine and is the acetate (B1210297) ester prodrug of 4-HO-MET. wikipedia.orgwikipedia.org Its synthesis is therefore intrinsically linked to the synthesis of its 4-hydroxy analogue.

The primary and most direct method for synthesizing 4-AcO-MET is through the acetylation of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET). wikipedia.org This transformation is analogous to the synthesis of other O-acetylated psilocin derivatives, such as 4-AcO-DMT (psilacetin), which is created by the acetylation of psilocin (4-HO-DMT). wikipedia.orgresearchgate.net The acetylation can be carried out under alkaline or strongly acidic conditions. wikipedia.org For instance, a method developed for psilacetin involves the catalytic O-debenzylation of 4-benzyloxy-N,N-dimethyltryptamine in the presence of acetic anhydride (B1165640) and sodium acetate to yield the 4-acetoxy product. researchgate.net A similar strategy could be applied starting from 4-benzyloxy-N-methyl-N-ethyltryptamine.

Another reported synthetic route to create related quaternary tryptammonium analogues involves refluxing an excess of an alkyl iodide, such as iodoethane, in a tetrahydrofuran (B95107) (THF) solution of psilacetin (4-acetoxy-N,N-dimethyltryptamine). nih.gov This suggests that N-alkylation can be performed on the acetoxy-tryptamine scaffold.

The synthesis of the precursor, 4-HO-MET, was first achieved by Alexander Shulgin. wikipedia.org While the specific details for this compound are outlined in his book "TiHKAL," the general methods for 4-substituted tryptamines provide the foundational chemistry. wikipedia.org These approaches make 4-AcO-MET relatively straightforward to synthesize, particularly when compared to the more complex synthesis of phosphorylated tryptamines like psilocybin. researchgate.net

| Precursor | Reagent(s) | Product | Synthesis Type |

| 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) | Acetic Anhydride | This compound (4-AcO-MET) | Acetylation |

| 4-benzyloxy-N,N-dimethyltryptamine | H₂, Pd/C, Acetic Anhydride, Sodium Acetate | 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) | Catalytic O-debenzylation and Acetylation |

| 4-acetoxy-N,N,-dimethyltryptamine (4-AcO-DMT) | Iodoethane | 4-acetoxy-N,N-dimethyl-N-ethyltryptammonium (4-AcO-DMET) | N-Alkylation |

Chemoenzymatic and Biocatalytic Synthesis Approaches for Tryptamine Analogues

In recent years, chemoenzymatic and biocatalytic methods have emerged as powerful alternatives to traditional chemical synthesis for producing tryptamine analogues. researchgate.net These approaches leverage the high selectivity and efficiency of enzymes, often aligning with the principles of green chemistry. researchgate.netchemistryviews.org

A key strategy involves the use of tryptophan synthase (TrpS) and tryptophan decarboxylase (TDC) enzymes. chemistryviews.orgnih.gov Tryptophan synthase can be engineered to convert a wide variety of pre-modified indole building blocks into their corresponding tryptophan analogues. chemistryviews.orgnih.gov This is particularly advantageous as it taps (B36270) into the vast chemical diversity of commercially available indoles. chemistryviews.orgnih.gov The native function of TrpS is to condense indole and L-serine into L-tryptophan. nih.gov By using engineered TrpS enzymes that exhibit promiscuous activity, chemists can synthesize a broad range of non-canonical tryptophan analogues. acs.org

Following the synthesis of the tryptophan analogue, a tryptophan decarboxylase (TDC) enzyme is used to remove the carboxylic acid group, yielding the desired tryptamine analogue. nih.govnih.gov Researchers have identified highly active and promiscuous TDC enzymes, such as the one from the gut microbe Ruminococcus gnavus (RgnTDC), which can accommodate tryptophan analogues with substituents at various positions on the indole ring. nih.govnih.gov This two-step enzymatic cascade can often be performed in a one-pot reaction under mild, aqueous conditions, providing an efficient and cost-effective route to diverse tryptamines. chemistryviews.org

Hybrid chemoenzymatic synthesis has also proven effective, especially for late-stage modifications where the regioselectivity of enzymes is a major advantage. nih.govacs.org For example, while the chemical synthesis of 4-hydroxylated tryptamines is relatively straightforward, the subsequent phosphorylation to create compounds like psilocybin has been challenging. nih.gov Researchers have successfully used a purified 4-hydroxytryptamine (B1209533) kinase from Psilocybe cubensis to enzymatically phosphorylate a chemically synthesized precursor, demonstrating the power of combining chemical and biological methods. nih.govacs.org

| Enzyme | Function | Application in Tryptamine Synthesis |

| Tryptophan Synthase (TrpS) | Catalyzes the synthesis of tryptophan from indole and serine. | Engineered variants can synthesize a wide range of substituted tryptophan analogues from corresponding indoles. nih.govacs.org |

| Tryptophan Decarboxylase (TDC) | Catalyzes the decarboxylation of tryptophan to tryptamine. | Promiscuous variants can convert diverse tryptophan analogues into their corresponding tryptamines. nih.govnih.gov |

| 4-hydroxytryptamine kinase (PsiK) | Catalyzes the phosphorylation of 4-hydroxytryptamines. | Used in the chemoenzymatic synthesis of phosphorylated tryptamines like psilocybin analogues. nih.govacs.org |

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry offer a framework for designing chemical processes that are more sustainable, efficient, and environmentally benign. instituteofsustainabilitystudies.com These principles are highly relevant to the synthesis of this compound and other tryptamine derivatives.

Atom Economy : This principle advocates for designing syntheses that maximize the incorporation of all materials from the starting reagents into the final product. instituteofsustainabilitystudies.com Catalytic reactions are inherently more atom-economical than stoichiometric ones. instituteofsustainabilitystudies.comjddhs.com In tryptamine synthesis, using catalytic reductive alkylation instead of multi-step processes with stoichiometric reagents improves atom economy. acs.orginstituteofsustainabilitystudies.com

Less Hazardous Chemical Syntheses : This involves using and generating substances with minimal toxicity. instituteofsustainabilitystudies.comjddhs.com Biocatalytic approaches using enzymes like TrpS and TDC exemplify this principle, as they operate in water under mild conditions, avoiding harsh reagents and solvents. researchgate.netchemistryviews.org

Use of Safer Solvents and Auxiliaries : Many traditional organic syntheses rely on volatile and often toxic organic solvents. jddhs.com Green chemistry encourages the use of safer alternatives like water or performing reactions in solvent-free conditions. jddhs.comfrontiersin.org A recently developed protocol for synthesizing N-acyl tryptamines uses ethyl acetate, a less hazardous solvent, and explores mechanochemical (solvent-free) conditions. frontiersin.org Similarly, a cobalt-catalyzed synthesis of spiroindolenines from tryptamine derivatives was developed to work in pure water, with the catalytic system being recyclable. rsc.org

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible. jddhs.com The enzymatic and chemoenzymatic routes to tryptamines are typically run at or near room temperature, significantly reducing the energy footprint compared to syntheses requiring heating or refluxing. acs.orgfrontiersin.org

Use of Renewable Feedstocks : While not always directly applicable to complex targets, the use of bio-derived starting materials is a key green principle. jddhs.com The enzymatic synthesis of tryptamines starting from L-tryptophan, an amino acid, or from indoles that can potentially be derived from biological sources, aligns with this goal. youtube.com

By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally responsible. rsc.org

Molecular Structure and Computational Analysis

Structural Elucidation Methodologies

The precise three-dimensional arrangement of atoms in tryptamine (B22526) molecules is determined through various analytical techniques. For crystalline solids, single-crystal X-ray diffraction is a powerful method for characterizing molecular structures. acs.org This technique has been used to determine the structures of various tryptamine salts, providing detailed information on bond lengths, angles, and intermolecular interactions. nih.goviucr.org For instance, the structure of 4-acetoxy-N-ethyl-N-methyltryptammonium hydrofumarate has been characterized, confirming the connectivity and stereochemistry of the molecule. iucr.org

In addition to X-ray crystallography, spectroscopic methods are crucial for structural elucidation. Techniques such as Surface-Enhanced Raman Scattering (SERS), combined with Density Functional Theory (DFT) calculations, have been employed for the conformational analysis of related tryptamines like bufotenine. nih.gov Vibrational and vibronic spectroscopy can also identify different conformers of tryptamine present in a sample. nih.gov These methods, along with standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, provide a comprehensive picture of the molecular structure. Analytical methods, primarily liquid chromatography-tandem mass spectrometry, have been developed to identify and quantify tryptamines and their metabolites in biological samples. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool for investigating the behavior of tryptamines at an atomic level over time. researchgate.net These simulations have been used to study the permeation of psychedelic tryptamines through neuronal membranes, a process believed to be crucial for their interaction with intracellular receptors. acs.orgacs.org All-atom MD simulations have been employed to study the impact of tryptamines on model lipid bilayers, revealing how these molecules partition into and modify membrane properties. nih.gov Such simulations can elucidate the influence of structural modifications, like N-alkylation and indole (B1671886) ring substitutions, on membrane permeability. acs.org For example, dimethylation of the primary amine group has been shown to increase permeability. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For tryptamines, QSAR studies aim to predict their hallucinogenic activity or affinity for specific receptors based on their molecular properties. researchgate.netnih.gov These models are crucial in drug design for predicting the activity of novel compounds and understanding the structural requirements for a desired biological effect.

One study employed Density Functional Theory (DFT) to calculate molecular descriptors for a set of tryptamine compounds, which were then used to build QSAR models using multiple linear regression. researchgate.net The results indicated that electron-related descriptors are major contributors to the hallucinogenic activity of tryptamines. researchgate.net Another approach, Holographic QSAR (HQSAR), uses structural fragments and connectivities as descriptors, avoiding the need for 3D alignment of the molecules. nih.govresearchgate.net HQSAR has been successfully applied to tryptamine derivatives to correlate their structural properties with their inhibitory potencies at various receptors, including the 5-HT1A and 5-HT2A receptors. nih.gov

Table 2: Example of HQSAR Model Statistics for Tryptamine Derivatives

| Model | Parameters | q² (cross-validated) | r² (non-cross-validated) |

|---|---|---|---|

| Model 63 (inhibiting [³H]MK-801 binding) | A/B/C/H/DA | 0.632 | 0.855 |

| Model 58-5 (inhibiting [³H]8-OH-DPAT binding) | 5 descriptors | 0.489 | 0.738 |

Data adapted from a study on tryptamine derivatives at various receptors. nih.govresearchgate.net

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. ucsb.edu In QSAR studies of tryptamines, a variety of descriptors are used to quantify different aspects of the molecule's structure. These can be broadly categorized as:

Constitutional descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts. ucsb.edu

Topological descriptors: These describe the connectivity of atoms within the molecule.

Geometric descriptors: These relate to the 3D structure of the molecule.

Electronic descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. researchgate.netucsb.edu

Hydrophobic descriptors: These quantify the molecule's lipophilicity, which influences its ability to cross cell membranes.

In the context of tryptamine SAR, electron-related descriptors have been found to be particularly important for hallucinogenic activity. researchgate.net HQSAR models for tryptamines utilize descriptors based on molecular fragments, atom counts, bond types, and connectivity. nih.govresearchgate.net

Modern SAR analysis employs a range of computational approaches to model and visualize complex structure-activity relationships.

Graphical Methods: Visualizing SAR data is crucial for interpretation by medicinal chemists. SAR maps are a technique that renders an R-group decomposition of a chemical series as a matrix, where each cell represents a unique compound and is color-coded by activity. This allows for the rapid identification of activity patterns and substituent effects. Similarly, the contribution maps generated by HQSAR provide a visual representation of how individual molecular fragments contribute to the biological activity, with favorable and unfavorable substituents highlighted by different colors. nih.govresearchgate.net

Deep Learning: Deep learning, a subset of machine learning, has emerged as a powerful tool for predicting drug-target interactions (DTI). nih.govnih.gov These models can learn complex patterns from large datasets of chemical structures and biological activities without the need for manual feature engineering. nih.govnih.gov Frameworks like DeepDTIs use deep neural networks to abstract representations from raw molecular descriptors to predict new DTIs. nih.gov Other models use the one-dimensional SMILES representation of ligands and protein sequences as inputs for convolutional neural networks (CNNs) to predict binding affinity. nih.govyoutube.com Long Short-Term Memory (LSTM) networks have also been used to analyze SMILES sequences to generate novel drug-like compounds and predict their interactions. medium.com These advanced computational methods hold the potential to significantly accelerate the discovery and optimization of new therapeutic agents.

In Silico Prediction of Molecular Interactions

In silico methods are computational techniques used to predict the interaction of a ligand, such as 4-AcO-EMT, with a biological target, typically a protein receptor. These methods are essential for understanding the mechanism of action and for screening virtual libraries of compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking simulations have been used to study the interaction of tryptamine analogs with serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A. ub.edunih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and can help explain the observed binding affinities. ub.edu

Molecular Dynamics (MD) Simulations: As mentioned previously, MD simulations can be used to study the dynamic behavior of a ligand-receptor complex over time. researchgate.net These simulations provide insights into the stability of the predicted binding pose from docking, the role of water molecules in the binding site, and the conformational changes that may occur in the protein upon ligand binding. acs.orgnih.gov MD simulations are also instrumental in studying how tryptamines interact with and permeate cell membranes to reach intracellular targets. acs.orgacs.org

Deep Learning for DTI Prediction: As discussed in the previous section, deep learning models are increasingly used for large-scale prediction of drug-target interactions. nih.govnih.gov By learning from vast amounts of known interaction data, these models can predict the likelihood of an interaction between a novel compound and a panel of targets, helping to identify potential on-target and off-target effects. nih.gov

Pharmacological Characterization: in Vitro and Preclinical Investigations

Receptor Binding Affinity and Selectivity Profiling

The initial characterization of a compound's pharmacological activity involves determining its binding affinity for various biological targets. This is typically achieved through in vitro binding assays that measure the strength of the interaction between the compound (the ligand) and a specific receptor.

As a tryptamine (B22526) derivative, 4-AcO-MET's primary interactions are expected to be with serotonin (B10506) (5-hydroxytryptamine, or 5-HT) receptors. smw.chnih.gov Research indicates that 4-substituted tryptamines exhibit affinity for multiple 5-HT receptor subtypes, with the 5-HT2A receptor being a key target for many of their characteristic effects. nih.govnih.gov

Studies comparing 4-acetoxy tryptamines with their 4-hydroxy counterparts have consistently found that the 4-acetoxy analogues exhibit weaker binding affinities across various 5-HT receptor targets. nih.govnih.gov Despite this, 4-AcO-MET demonstrates notable affinity for the 5-HT2A receptor. nih.gov It is generally considered a non-selective 5-HT receptor ligand. acs.org

Given that 4-AcO-MET is considered a prodrug for 4-HO-MET, the receptor binding profile of 4-HO-MET is highly relevant. A comprehensive screening study provided detailed affinity values (Kᵢ) for 4-HO-MET across a range of human serotonin receptors. The data shows high affinity for multiple receptors, particularly subtypes of the 5-HT₁, 5-HT₂, 5-HT₅, 5-HT₆, and 5-HT₇ families. acs.org

To assess selectivity, tryptamine compounds are often screened against a broad panel of other neurotransmitter receptors. nih.govacs.org For the active metabolite 4-HO-MET, binding assays revealed that its affinity for non-serotonergic sites is generally low, with most inhibition constants (Kᵢ) being greater than 1,000 nM. nih.govacs.org However, some measurable affinity was detected for the histamine (B1213489) H₁ receptor and the serotonin transporter (SERT). nih.govacs.org The 4-acetoxy prodrug, 4-AcO-MET, is expected to have a similar but weaker profile at these non-5-HT targets.

The determination of receptor binding affinities relies on established in vitro techniques, with radioligand binding assays considered a gold standard due to their sensitivity and robustness. smw.chpsychedelicreview.com These assays utilize a radioactive molecule (a radioligand) known to bind to the receptor of interest.

There are three primary types of radioligand binding assays:

Saturation Assays : These experiments involve incubating a constant amount of receptor preparation with increasing concentrations of a radioligand. psychedelicreview.comnih.gov Analysis of these assays determines the radioligand's equilibrium dissociation constant (Kd), a measure of its affinity for the receptor, and the maximum number of binding sites (Bmax) in the tissue sample. smw.chnih.gov

Competition Assays : This is the most common method for characterizing the affinity of a new, unlabeled compound like 4-AcO-MET. psychedelicreview.com In these assays, the receptor preparation is incubated with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound. smw.chpsychedelicreview.com The test compound competes with the radioligand for binding to the receptor. The resulting data are used to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ value can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which provides an absolute measure of the compound's binding affinity for the receptor. scienceopen.com

Kinetic Assays : These assays measure the rate of a radioligand's association with and dissociation from the receptor over time. psychedelicreview.comnih.gov This provides the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), which can be used to calculate a kinetic Kₔ value (kₒff/kₒₙ). acs.org These studies are crucial for determining the appropriate incubation times needed to reach equilibrium in saturation and competition experiments. acs.org

Preclinical Pharmacodynamic Profiling (In Vivo Models)

The in vivo pharmacological profile of 4-Acetoxy-N-ethyl-N-methyltryptamine (4-AcO-MET) has been characterized in animal models to understand its physiological and behavioral effects, which are presumed to be mediated by its interaction with the central nervous system. These studies are critical for elucidating the compound's mechanism of action, particularly its function as a prodrug and its engagement with serotonergic receptors.

Specific ex vivo receptor occupancy studies for 4-Acetoxyethylmethyltryptamine were not prominently identified within the reviewed scientific literature. This type of study typically involves the administration of a non-radiolabeled compound to an animal, followed by the removal of brain tissue to measure how much the compound has bound to specific target receptors, often by assessing the displacement of a subsequently added radioligand psychogenics.com.

For 4-AcO-MET, direct target engagement is largely inferred from in vivo pharmacodynamic studies, such as behavioral assays known to be mediated by specific receptors. The prevailing hypothesis, supported by metabolic and behavioral data, is that 4-AcO-MET functions as a prodrug for 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET). wikipedia.org Therefore, the primary engagement with central nervous system targets is thought to be carried out by its active metabolite, 4-HO-MET.

Preclinical research using established animal models has provided significant insights into the pharmacodynamic effects of 4-AcO-MET and its active metabolite, 4-HO-MET. These studies utilize behavioral paradigms that are predictive of certain classes of pharmacological activity in humans.

Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation and is considered a preclinical indicator of potential psychedelic-like activity. nih.govacs.org Studies investigating a range of 4-substituted tryptamines have demonstrated that 4-AcO-MET induces the HTR in mice, consistent with an LSD-like behavioral profile. nih.govljmu.ac.uk

A critical finding from this research is the comparison between the in vitro potency of 4-AcO-MET and its in vivo effects. While O-acetylation reduces the compound's potency at the 5-HT2A receptor by approximately 10- to 20-fold in in vitro functional assays compared to its hydroxylated counterpart (4-HO-MET), it has very little effect on its potency in the in vivo HTR assay. nih.govacs.org This discrepancy strongly suggests that 4-AcO-MET is efficiently deacetylated to its more active metabolite, 4-HO-MET, in the body, thereby acting as a prodrug. nih.govacs.org The HTR induced by these compounds is blocked by pretreatment with a 5-HT2A antagonist, confirming the involvement of this receptor. acs.org

| Compound | HTR ED₅₀ (μmol/kg) | 95% Confidence Interval |

|---|---|---|

| 4-HO-MET | 0.65 | 0.44 - 0.97 |

| 4-AcO-MET | 0.81 | 0.58 - 1.14 |

Drug Discrimination in Rats

Drug discrimination is a behavioral pharmacology assay used to assess the interoceptive (subjective) effects of a compound. In this paradigm, animals are trained to recognize the effects of a specific drug and differentiate it from a control substance (e.g., saline). The active metabolite of 4-AcO-MET, 4-hydroxy-N-methyl-N-ethyltryptamine (4-OH-MET), was evaluated for its ability to substitute for the discriminative stimulus effects of the known hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM). acs.org

In a study with male Sprague-Dawley rats trained to discriminate DOM from saline, 4-OH-MET fully substituted for the DOM stimulus. acs.org This indicates that 4-OH-MET produces subjective effects in rats that are similar to those of DOM, a classic serotonergic hallucinogen. acs.org This finding further classifies the compound within the psychedelic pharmacophore, consistent with its activity at the 5-HT2A receptor. The 4-acetoxy substituted compounds in the broader study were generally found to be less potent than their 4-hydroxy counterparts. acs.org

| Test Compound | Training Drug | Substitution | ED₅₀ (mg/kg) |

|---|---|---|---|

| 4-OH-MET | DOM (0.5 mg/kg) | Full | 0.9 |

Metabolic Pathways and Biotransformation

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in drug discovery and toxicology to predict a compound's behavior in the body. nuvisan.com These studies typically involve incubating a compound with liver microsomes or hepatocytes and monitoring its degradation over time. nuvisan.com The rate of metabolism provides insights into the compound's half-life and potential for drug-drug interactions. nuvisan.com

Human liver microsomes (HLM) and S9 fractions are subcellular preparations containing a rich complement of drug-metabolizing enzymes. oyc.co.jp HLMs are vesicles formed from the endoplasmic reticulum and are a primary source of cytochrome P450 (CYP) enzymes. oyc.co.jp The S9 fraction, derived from a lower-speed centrifugation of liver homogenate, contains both microsomal and cytosolic enzymes, encompassing both Phase I and Phase II metabolic pathways. oyc.co.jp

The use of pooled microsomes from multiple donors helps to average out individual metabolic differences, providing a more representative metabolic profile. creative-bioarray.com These in vitro systems are valuable for rapidly screening compounds and prioritizing them based on their metabolic stability. nih.gov The data generated, such as in vitro half-life (t1/2) and intrinsic clearance (CLint), can be used to predict in vivo pharmacokinetic parameters. if-pan.krakow.pl

The metabolism of 4-acetoxyethylmethyltryptamine is mediated by several key enzyme systems:

Esterases: The initial and primary metabolic step for 4-acetoxy-N,N-dialkyltryptamines is the hydrolysis of the acetate (B1210297) ester group by esterase enzymes to form the corresponding 4-hydroxy metabolite. wikipedia.orgnih.gov In the case of this compound, this would lead to the formation of 4-hydroxy-N-ethyl-N-methyltryptamine (4-HO-MET).

Cytochrome P450 (CYP) Isozymes: This superfamily of heme-containing monooxygenases is central to the metabolism of a vast number of xenobiotics. mdpi.comwikipedia.org Following the initial deacetylation, the resulting 4-HO-MET undergoes further biotransformation by CYP enzymes. These enzymes catalyze a variety of oxidative reactions. mdpi.com Specific isozymes, such as those from the CYP1, CYP2, and CYP3 families, are the most important for the biotransformation of orally administered drugs. neliti.com For instance, CYP3A4 is responsible for the metabolism of over half of all medicines. medsafe.govt.nz

Monoamine Oxidases (MAO): Tryptamines, in general, are substrates for monoamine oxidase, which metabolizes them to form indole-3-acetic acid. wikipedia.org

UDP-Glucuronosyltransferases (UGTs): These are Phase II enzymes that conjugate glucuronic acid to the hydroxyl group of metabolites, increasing their water solubility and facilitating their excretion. oyc.co.jp For tryptamine (B22526) derivatives, glucuronidation is a significant metabolic pathway. jefferson.edu For example, in the metabolism of the related compound 4-AcO-DiPT, the glucuronide of the hydroxylated metabolite was a major product. jefferson.edu

Identification and Characterization of Metabolites

Studies on related tryptamines provide a strong indication of the metabolites expected from this compound. For the analogous compound 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), a study using human hepatocytes identified six metabolites following a 3-hour incubation. jefferson.edu The primary first-generation metabolite was 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT), formed through ester hydrolysis. jefferson.edu Subsequent metabolites were derived from this initial product and included sulfated and glucuronidated conjugates, as well as products of N-oxidation and N-dealkylation. jefferson.edu

Based on this, the primary metabolite of this compound is predicted to be 4-hydroxy-N-ethyl-N-methyltryptamine (4-HO-MET) . Further metabolism would likely lead to the formation of:

4-HO-MET-glucuronide

4-HO-MET-sulfate

N-dealkylated metabolites (e.g., 4-hydroxy-N-ethyltryptamine)

N-oxide metabolites

Proposed Cascades

The metabolic cascade for this compound is proposed to begin with rapid deacetylation, followed by a series of Phase I and Phase II reactions.

Ester Hydrolysis: The acetate group is cleaved by esterases, yielding the active metabolite 4-hydroxy-N-ethyl-N-methyltryptamine (4-HO-MET).

Phase I Metabolism (Oxidation): The resulting 4-HO-MET is then a substrate for various CYP450-mediated reactions, including:

N-dealkylation: Removal of the ethyl or methyl group from the amine.

N-oxidation: Addition of an oxygen atom to the nitrogen atom of the side chain.

Phase II Metabolism (Conjugation): The hydroxyl group of 4-HO-MET and its oxidized metabolites is then conjugated, primarily through:

Glucuronidation: Attachment of a glucuronic acid moiety by UGTs.

Sulfation: Addition of a sulfate (B86663) group.

This sequence of reactions transforms the parent compound into more polar and readily excretable metabolites.

Comparative Metabolism with Other Tryptamine Derivatives

The metabolism of this compound follows a pattern similar to other 4-acetoxy-N,N-dialkyltryptamines like 4-AcO-DMT and 4-AcO-DiPT. wikipedia.orgjefferson.edu The defining initial step for this class of compounds is the in vivo deacetylation to the corresponding 4-hydroxy analogue, effectively making them prodrugs for the more pharmacologically active 4-hydroxy compounds. nih.gov For instance, 4-AcO-DMT is a prodrug for psilocin (4-HO-DMT). wikipedia.org

A study on 4-AcO-DiPT showed that after the initial ester hydrolysis, the subsequent metabolic pathways included O-glucuronidation, O-sulfation, N-oxidation, and N-dealkylation. jefferson.edu This is consistent with the metabolic routes observed for other tryptamines. nih.gov The relative importance of these pathways can vary depending on the specific N-alkyl substituents.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. nih.gov It operates on the principle of a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas). chemguide.co.uk The mobile phase flows through the stationary phase, carrying the mixture's components, which travel at different rates, enabling their separation. chemguide.co.uk

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for analyzing non-volatile and thermally unstable samples. nih.gov These methods utilize a liquid mobile phase passing through a column packed with a stationary phase under high pressure. nih.gov For the analysis of neurotransmitter-like substances, reversed-phase HPLC is often the method of choice, offering good resolution, reproducibility, and sensitivity, often without the need for the derivatization steps required for other methods like Gas Chromatography. nih.gov UPLC, a more recent advancement, employs smaller particle sizes in the stationary phase, leading to even higher resolution and faster analysis times. biospec.net

In the context of tryptamines, reversed-phase liquid chromatography is a common approach. For instance, in the analysis of a related compound, 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), reversed-phase liquid chromatography was coupled with high-resolution tandem mass spectrometry to identify its metabolites in human hepatocytes. nih.gov This underscores the utility of HPLC and UPLC in separating complex mixtures of related compounds.

| Parameter | Description | Source |

| Technique | High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC) | nih.govbiospec.net |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | nih.gov |

| Common Application | Analysis of non-volatile and thermally unstable compounds like neurotransmitters and their metabolites. | nih.govnih.gov |

| Stationary Phase Example | C18 reversed-phase columns are frequently used for separating tryptamine-related compounds. | researchgate.net |

| Mobile Phase Example | A gradient of aqueous formic acid and acetonitrile (B52724) with formic acid is a typical mobile phase system. | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is a versatile technique used for separating and analyzing compounds that can be vaporized without decomposition. nih.gov It is particularly suitable for gases and volatile liquids or solids. nih.gov In GC, the mobile phase is an inert gas that carries the sample through a heated column containing the stationary phase. nih.gov For the analysis of less volatile compounds, derivatization may be necessary to increase their volatility. nih.gov

GC is a well-established method in forensic drug testing. mdpi.com The technique's effectiveness is demonstrated in its ability to separate various drug compounds from complex biological matrices. mdpi.com

| Parameter | Description | Source |

| Technique | Gas Chromatography (GC) | nih.gov |

| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a heated column. | nih.gov |

| Common Application | Analysis of volatile and semi-volatile compounds, including illicit drugs and their metabolites. | nih.govmdpi.com |

| Detector | Often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov | nih.gov |

| Derivatization | May be required for non-volatile compounds to increase their volatility for GC analysis. | nih.gov |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for separating mixtures. libretexts.org It involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate of glass, plastic, or aluminum, and a liquid mobile phase (solvent). chemguide.co.ukyoutube.com The separation is based on the differential adsorption of the compounds onto the stationary phase as the mobile phase moves up the plate. operachem.com TLC is widely used for monitoring reaction progress and determining the purity of a compound. libretexts.org While it is primarily a qualitative technique, it can be used for identification by comparing the retention factor (Rf) of an unknown spot to that of a known standard. khanacademy.org

| Parameter | Description | Source |

| Technique | Thin Layer Chromatography (TLC) | chemguide.co.uk |

| Principle | Separation based on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase ascends the plate. | operachem.com |

| Stationary Phase | Commonly silica gel or alumina coated on a support. chemguide.co.ukoperachem.com | chemguide.co.ukoperachem.com |

| Mobile Phase | A suitable solvent or mixture of solvents. chemguide.co.uk | chemguide.co.uk |

| Application | Rapid qualitative analysis, purity assessment, and reaction monitoring. libretexts.org | libretexts.org |

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying compounds by measuring their mass-to-charge ratio. youtube.com It is often coupled with chromatographic methods to enhance specificity and sensitivity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-QTOF-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This hyphenated technique is highly specific and sensitive for a wide range of analytes, from small molecules to large biopolymers. researchgate.net Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity by fragmenting the initial ions and analyzing the resulting fragment ions, which is invaluable for structural elucidation and confident identification. nih.gov

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of an unknown compound, aiding in its identification. In the study of tryptamine (B22526) metabolism, LC-HRMS/MS has been instrumental in identifying metabolites of compounds like 4-AcO-DiPT. nih.govresearchgate.net The high resolution and mass accuracy of QTOF-MS are critical for differentiating between compounds with very similar masses.

| Ion | m/z (mass-to-charge ratio) | Identification | Source |

| [M+H]⁺ | 261.152477885 | Protonated parent molecule of 4-Acetoxyethylmethyltryptamine. | nih.gov |

| Fragment Ion | 219.1489 | Corresponds to the loss of the acetyl group. | researchgate.net |

| Fragment Ion | 160.076 | A common fragment for tryptamine-like structures. | |

| Fragment Ion | 58.065 | Represents the ethylmethylamino side chain. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification of volatile and semi-volatile compounds. japsonline.com It combines the separation capabilities of GC with the sensitive and specific detection of MS. nih.gov GC-MS is considered a gold standard in forensic toxicology for the unequivocal identification of many drugs of abuse. nih.gov The mass spectrum of a compound, which is a pattern of its molecular and fragment ions, serves as a chemical fingerprint for identification. nih.gov

A mass spectrum of this compound has been reported, providing characteristic data for its identification. nih.gov

| Ion | m/z (mass-to-charge ratio) | Identification | Source |

| Molecular Ion [M]⁺ | 260 | The parent molecule of this compound. | nih.gov |

| Base Peak | 58 | The most abundant fragment ion, characteristic of the side chain. | |

| Fragment Ion | 202 | Resulting from the loss of the ethylmethylamino group. | |

| Fragment Ion | 143 | A fragment characteristic of the indole (B1671886) ring structure. |

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate characteristic spectra that serve as a molecular fingerprint.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific structural components. masterorganicchemistry.com Although a reference spectrum for this specific compound is not widely published, the expected characteristic absorption bands can be predicted based on its functional groups. researchgate.netyoutube.com

Key expected IR absorption bands for this compound include:

N-H Stretch: A moderate to weak absorption band is expected around 3400-3300 cm⁻¹ corresponding to the N-H stretch of the indole ring.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations of the indole ring typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Stronger absorptions for the aliphatic C-H bonds in the ethyl and methyl groups will be observed in the 3000-2850 cm⁻¹ region.

Ester Carbonyl (C=O) Stretch: A very strong, sharp absorption band is characteristic of the ester carbonyl group and is expected to appear in the range of 1750-1735 cm⁻¹. This is one of the most prominent signals in the spectrum. youtube.com

C=C Stretch: Aromatic ring stretching vibrations from the indole structure typically result in several moderate to weak bands in the 1600-1450 cm⁻¹ region.

Ester C-O Stretch: Two distinct C-O stretching bands are expected for the ester group. A strong band for the C(=O)-O stretch will appear around 1300-1200 cm⁻¹, and another for the O-C-C stretch will be found around 1150-1000 cm⁻¹.

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks unique to the molecule, which can be used for definitive identification when compared against a known standard. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for elucidating the exact structure of organic molecules like this compound. uobasrah.edu.iq Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and number of each type of atom in the molecule. mdpi.com Quantitative NMR (qNMR) can also be employed for the precise determination of the compound's concentration in a sample, often using an internal standard. researchgate.netresearchgate.netnih.gov

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would be:

Indole N-H: A broad singlet in the downfield region (typically >10 ppm).

Aromatic Protons: Several signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the indole ring.

Ethyl Side Chain Protons (-CH₂-CH₂-N): Two triplets, corresponding to the two methylene (B1212753) groups, would appear in the δ 2.5-3.5 ppm range.

N-Methyl and N-Ethyl Protons (N-CH₃, N-CH₂CH₃): A singlet for the N-methyl group and a quartet and triplet for the N-ethyl group, likely in the δ 2.0-3.5 ppm region.

Acetoxy Group Protons (-O-CO-CH₃): A sharp singlet corresponding to the three methyl protons of the acetyl group, typically appearing around δ 2.0-2.3 ppm.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The expected chemical shifts are:

Ester Carbonyl Carbon: A signal in the highly deshielded region of δ 169-172 ppm.

Aromatic Carbons: Multiple signals between δ 110-140 ppm for the carbons of the indole ring.

Aliphatic Carbons: Signals for the ethyl side chain, N-methyl, and N-ethyl carbons would appear in the upfield region (δ 10-60 ppm).

Acetoxy Methyl Carbon: A signal for the methyl carbon of the acetyl group, typically around δ 20-22 ppm.

The following tables summarize the predicted NMR data for this compound based on established chemical shift ranges for its constituent functional groups. organicchemistrydata.orgsigmaaldrich.com

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Indole N-H | > 10.0 | br s (broad singlet) | 1H |

| Aromatic C-H | 6.5 - 7.5 | m (multiplet) | 4H |

| -CH₂-CH₂-N | 2.5 - 3.5 | m (multiplet) | 4H |

| N-CH₃ | 2.2 - 2.8 | s (singlet) | 3H |

| -OCOCH₃ | 2.0 - 2.3 | s (singlet) | 3H |

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| Ester C=O | 169 - 172 |

| Indole C-4 (bearing acetoxy) | ~150 |

| Aromatic C (other) | 110 - 140 |

| Aliphatic C (side chain & N-alkyl) | 10 - 60 |

| Acetoxy CH₃ | 20 - 22 |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. researchgate.net It detects inelastic scattering of monochromatic light, providing a fingerprint of a molecule's vibrational modes. nih.gov The technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the indole nucleus and hydrocarbon portions of this compound. nih.gov

Analysis of related indole compounds provides insight into the expected Raman spectrum. acs.orgnih.gov Key expected Raman bands for this compound would include:

Indole Ring Breathing Modes: Strong, sharp peaks characteristic of the indole ring structure are expected. A prominent in-phase ring breathing mode is often observed near 760 cm⁻¹, and an out-of-phase breathing mode appears around 1010 cm⁻¹. researchgate.net

N-H Bending: An N-H bending vibration from the indole ring may be observed around 880 cm⁻¹. researchgate.net

Aromatic C=C Stretching: Vibrations corresponding to the C=C bonds within the indole ring will produce signals in the 1400-1650 cm⁻¹ region.

Aliphatic C-H Bending/Stretching: Signals from the methyl and ethyl groups will be present in the 1300-1500 cm⁻¹ (bending) and 2800-3000 cm⁻¹ (stretching) regions.

Raman spectroscopy is advantageous for analyzing samples in aqueous solutions, as water is a weak Raman scatterer, and can be used for direct analysis of materials without extensive sample preparation. researchgate.net

Method Validation Parameters (e.g., Limit of Detection, Limit of Quantification, Recovery, Linearity)

To ensure that analytical methods for this compound are reliable and fit for their intended purpose, they must be properly validated. unodc.orgvalidationtechservices.com Method validation is the process of demonstrating that a procedure is accurate, precise, and reproducible for the quantitative analysis of the target analyte. numberanalytics.com Key parameters assessed during validation include the limit of detection (LOD), limit of quantification (LOQ), recovery, and linearity. nih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, with a stated degree of confidence. It establishes the presence of the analyte and distinguishes it from background noise. unodc.org

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net This is the minimum level at which a quantitative result can be reported. For many bioanalytical methods, regulatory guidelines suggest that the precision at the LOQ should not exceed 20% (as relative standard deviation, RSD), and accuracy should be within ±20%.

Recovery: Recovery experiments assess the efficiency of the sample extraction process. quansysbio.com A known amount of the analyte is added ("spiked") into a blank matrix (e.g., blood, urine), which is then processed through the entire analytical procedure. thermofisher.com The amount recovered is compared to the amount initially added, and the result is expressed as a percentage. Recovery values typically should be consistent, precise, and reproducible, with values often aimed between 80-120%. researchgate.netquansysbio.com

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical instrument over a defined range. quansysbio.com The method's range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity. nih.gov Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often confirmed if the correlation coefficient (r²) of the calibration curve is ≥ 0.99. researchgate.net

The following table presents typical validation parameters for the analysis of tryptamines and other new psychoactive substances using chromatographic methods coupled with mass spectrometry (e.g., GC-MS, LC-MS/MS), which would be applicable for the analysis of this compound.

| Parameter | Typical Technique | Typical Value / Range | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | GC-MS / LC-MS | 1.0 - 10 ng/mL | researchgate.netnih.gov |

| Limit of Quantification (LOQ) | LC-MS/MS | 4 pg/mg - 5 ng/mL | researchgate.netnih.gov |

| Linearity Range | LC-MS/MS | 5 - 200 ng/mL | researchgate.net |

| Correlation Coefficient (r²) | LC-MS/MS | ≥ 0.99 | researchgate.net |

| Recovery | LC-MS/MS | > 80% | researchgate.net |

| Precision (RSD%) | LC-MS/MS | < 15% | nih.gov |

| Accuracy (Bias%) | LC-MS/MS | within ±15% | nih.gov |

Advanced Research Directions and Translational Potential

Development as Research Probes for Neurobiology

4-AcO-MET and its analogs are valuable tools for dissecting the complexities of the serotonin (B10506) (5-HT) system, which is integral to a vast array of physiological and pathological processes including mood, cognition, and sleep. nih.govnumberanalytics.com The primary psychoactive effects of these compounds are mediated through their interaction with the 5-HT2A receptor. nih.govnih.gov

As an acetate (B1210297) ester, 4-AcO-MET is believed to act as a prodrug for 4-hydroxy-N-ethyl-N-methyltryptamine (4-HO-MET). wikipedia.orgdbpedia.org This bioconversion, likely facilitated by serum esterases, is a critical area of study. wikipedia.orgdbpedia.org Understanding the pharmacokinetics of this process is essential for its application as a research probe, as the rate of hydrolysis influences the concentration and duration of action of the active metabolite, 4-HO-MET, at the target receptors. nih.gov

Systematic investigations into the structure-activity relationships (SAR) of 4-substituted tryptamines have revealed important insights. For instance, O-acetylation of 4-hydroxy-N,N-dialkyltryptamines tends to reduce their in vitro potency at the 5-HT2A receptor by approximately 10- to 20-fold, though it doesn't significantly alter their efficacy as agonists. nih.govnih.gov However, in vivo studies, such as the head-twitch response (HTR) in mice—a behavioral proxy for 5-HT2A activation—show that acetylation has little effect on potency. nih.govnih.gov This suggests efficient deacetylation in a living system. nih.govnih.gov

The table below summarizes the in vitro functional activity of 4-HO-MET at various human serotonin receptors, providing a glimpse into the receptor interaction profile that makes it a useful neurobiological probe.

| Receptor | EC50 (nM) | % Emax |

| 5-HT1A | >10,000 | <50 |

| 5-HT2A | 39.4 | 102 |

| 5-HT2B | 8.7 | 101 |

| 5-HT2C | 1,067 | 81 |

Data sourced from studies on the functional activity of psilocybin analogues.

This data highlights the compound's high efficacy at 5-HT2A and 5-HT2B receptors, making it a selective tool for studying the roles of these specific receptor subtypes in neural circuits. The development of such probes is crucial for unraveling the intricate signaling pathways governed by the serotonin system. nih.govnumberanalytics.com

Exploration of Multi-Target Directed Ligand Concepts

The complex nature of many neurological disorders, such as Alzheimer's disease, has spurred interest in multi-target directed ligands (MTDLs). mdpi.comnih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering a more effective therapeutic approach than single-target drugs. mdpi.comfrontiersin.org The tryptamine (B22526) scaffold, with its inherent ability to interact with a range of receptors, serves as a promising starting point for the design of novel MTDLs. mdpi.comfrontiersin.org

While direct research on 4-AcO-MET as an MTDL is not extensively documented, the broader field of tryptamine derivatives is a fertile ground for this concept. mdpi.comnih.gov For example, researchers have designed and synthesized tryptamine hybrids that show inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease. frontiersin.orgnih.govresearchgate.net Some of these novel tryptamine derivatives have also demonstrated antioxidant and anti-inflammatory properties, further highlighting the potential of the tryptamine skeleton in developing multi-functional agents for neurodegenerative diseases. frontiersin.orgnih.gov

The polypharmacology of tryptamines, including their interactions with various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), is a key aspect of their potential as MTDLs. nih.govchemaxon.com By strategically modifying the tryptamine structure, it may be possible to fine-tune the binding affinities at multiple targets to achieve a desired therapeutic profile. This approach could lead to the development of novel treatments for complex psychiatric and neurological conditions. numberanalytics.comchemaxon.com

Contribution to Medicinal Chemistry of Indole (B1671886) Alkaloids

4-AcO-MET is a member of the vast family of indole alkaloids, a class of compounds with significant representation in medicinal chemistry. frontiersin.org The study of 4-AcO-MET and its analogs contributes to a deeper understanding of the structure-activity relationships (SAR) within the 4-substituted tryptamines. nih.govnih.gov This knowledge is crucial for the rational design of new compounds with tailored pharmacological properties.

Key structural features of 4-AcO-MET that are of interest to medicinal chemists include:

The 4-acetoxy group: As a prodrug moiety, the acetoxy group enhances the lipophilicity of the molecule compared to its 4-hydroxy counterpart, which can influence its absorption and distribution. The in vivo conversion to the active phenol, 4-HO-MET, is a critical design consideration. nih.govnih.gov

The N-ethyl-N-methyl substitution: The nature of the substituents on the terminal nitrogen atom significantly impacts receptor affinity and selectivity. nih.gov Systematic studies have shown that the size and steric properties of these N-alkyl groups can modulate potency and efficacy at different 5-HT receptor subtypes. nih.govacs.org

The synthesis and characterization of a wide range of 4-substituted tryptamines with varying N,N-dialkyl groups have provided a rich dataset for SAR studies. nih.govacs.org These investigations help to map the binding pocket of the 5-HT2A receptor and other related targets, guiding the development of more selective and potent ligands. nih.gov The insights gained from these studies are not limited to psychoactive compounds but can be applied to the broader field of indole alkaloid drug discovery.

Future Methodological Advancements in Tryptamine Research

The ongoing exploration of tryptamines like 4-AcO-MET is driving and being driven by methodological advancements in several key areas:

Synthesis and Characterization: The demand for high-purity tryptamines for research has led to the development of more efficient and scalable synthetic routes. rsc.orgnih.gov Advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are essential for the unambiguous identification and characterization of these compounds and their potential impurities. rsc.orgresearchgate.netresearchgate.net

Computational Modeling: In silico methods are becoming increasingly powerful in tryptamine research. technologynetworks.com Molecular dynamics simulations are being used to study the permeation of tryptamines across cell membranes, a crucial step for reaching intracellular targets. acs.orgacs.org Furthermore, large language models and other AI-driven approaches are being developed to rapidly screen vast libraries of compounds for potential drug-target interactions, accelerating the discovery of new therapeutic leads. technologynetworks.com

Receptor Pharmacology: The use of sophisticated techniques like calcium mobilization assays and radioligand binding studies continues to provide detailed information on the functional activity and binding affinities of tryptamines at various receptors. nih.govnih.govacs.org These methods are crucial for understanding the nuances of their pharmacological profiles.

These advancements, coupled with a renewed interest in the therapeutic potential of psychedelic compounds, are creating a vibrant research landscape for tryptamines. The continued investigation of compounds like 4-AcO-MET will undoubtedly contribute to a more profound understanding of the brain and the development of next-generation neurological treatments.

Q & A

Basic: What are the key pharmacological targets of 4-Acetoxyethylmethyltryptamine in preclinical models, and how are they experimentally validated?

Answer:

this compound, a synthetic tryptamine analog, is hypothesized to interact with serotonin receptors (e.g., 5-HT1A/2A) based on structural similarities to other tryptamines. Preclinical validation involves receptor-binding assays using radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT2A) and functional assays (e.g., GTPγS binding for receptor activation). Behavioral studies in rodents, such as locomotor activity tests and head-twitch response (HTR) assays, are critical to distinguish hallucinogenic potential. For example, a study showed that 4-acetoxy-NMT (structurally related) reduces locomotor activity in mice without inducing HTR, suggesting subtype-specific receptor interactions .

Basic: How can researchers ensure analytical validity when quantifying this compound in biological matrices?

Answer:

Validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential. Key steps include:

- Using certified reference standards (e.g., Cayman Chemical’s Item No. 36352) for calibration .

- Optimizing extraction protocols (e.g., solid-phase extraction) to minimize matrix effects.

- Applying quality controls (QCs) at low, medium, and high concentrations to assess precision (<15% CV) and accuracy (85–115% recovery).

- Cross-validating results with independent laboratories to confirm reproducibility .

Advanced: How should researchers design a study to resolve contradictions in reported metabolic pathways of this compound?

Answer:

Contradictions in metabolic data (e.g., conflicting CYP450 isoforms involved) require a multi-method approach :

In vitro hepatocyte or microsomal assays to identify primary metabolites.

Stable isotope labeling to trace metabolic pathways.

Knockout animal models (e.g., CYP2D6-null mice) to isolate enzyme contributions.

Meta-analysis of existing studies using PRISMA guidelines to evaluate methodological biases (e.g., variations in incubation conditions) .

- Discrepancies may arise from interspecies differences or assay sensitivity; thus, reporting detailed experimental parameters (pH, temperature, substrate concentration) is critical .

Advanced: What ethical considerations apply to human cell-line or tissue studies involving this compound?

Answer:

Ethical protocols must address:

- Institutional Review Board (IRB) approval for human-derived materials (e.g., hepatocytes), emphasizing informed consent documentation .

- Risk mitigation for lab personnel: Safety data sheets (SDS) mandate PPE (gloves, goggles) and fume hoods during handling .

- Data transparency : Disclose conflicts of interest (e.g., funding sources) and avoid selective reporting of negative results .

Basic: What sampling strategies are optimal for in vivo studies investigating this compound’s neurobehavioral effects?

Answer:

- Stratified random sampling minimizes bias in animal cohorts (e.g., balancing sexes and weights).

- Power analysis determines sample size (e.g., n=10–12/group for rodent studies, α=0.05, power=80%) to detect locomotor activity changes .

- Inclusion criteria: Age-matched subjects, controlled diet, and circadian synchronization to reduce variability .

Advanced: How can mixed-methods research enhance understanding of this compound’s mechanism of action?

Answer:

Combine quantitative (e.g., receptor occupancy via PET imaging) and qualitative (e.g., transcriptomic analysis of neural pathways) approaches:

- Triangulate data to validate hypotheses (e.g., receptor binding vs. gene expression changes).

- Use convergent design : Analyze datasets independently, then merge findings to identify overarching patterns .

- Address discordance through iterative refinement (e.g., adjusting dose ranges if behavioral and molecular data conflict) .

Basic: What are the critical controls for in vitro studies assessing this compound’s cytotoxicity?

Answer:

Essential controls include:

- Vehicle controls (e.g., DMSO at matching concentrations).

- Positive controls (e.g., staurosporine for apoptosis induction).

- Negative controls (untreated cells).

- Replicate experiments (≥3 independent runs) to distinguish assay noise from true effects .

- Measure lactate dehydrogenase (LDH) release and mitochondrial activity (MTT assay) for comprehensive cytotoxicity profiles .

Advanced: How should researchers navigate conflicting data on this compound’s receptor binding affinity across studies?

Answer:

- Conduct systematic reviews following Cochrane guidelines to assess study quality (e.g., blinding, randomization) and heterogeneity .

- Perform sensitivity analyses to identify outliers (e.g., studies using non-standardized ligands).

- Replicate key experiments under harmonized conditions (e.g., uniform buffer pH, temperature) .

- Report effect sizes and confidence intervals instead of relying solely on p-values .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Answer:

- Nonlinear regression (e.g., log[agonist] vs. response) to calculate EC50/IC50 values.

- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Bland-Altman plots to assess agreement between technical replicates .

- Software tools: GraphPad Prism or R packages (e.g., drc for dose-response curves) .

Advanced: How can researchers optimize translational relevance of preclinical findings on this compound?

Answer:

- Use humanized animal models (e.g., mice expressing human CYP450 enzymes) to improve metabolic relevance .

- Integrate omics data (proteomics, metabolomics) to identify biomarkers translatable to human trials.

- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) to facilitate cross-study comparisons .

- Collaborate with clinical researchers early to align preclinical endpoints (e.g., receptor occupancy) with clinical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products